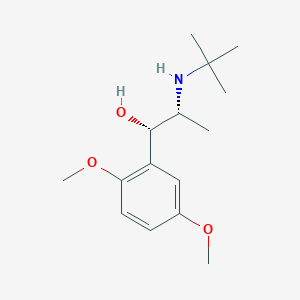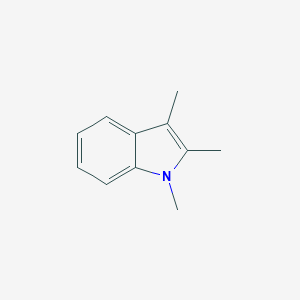
1-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
“1-methyl-1H-pyrazol-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as “3-Amino-1-methylpyrazole” and "1-Methyl-3-aminopyrazole" .
Molecular Structure Analysis
The molecular formula of “1-methyl-1H-pyrazol-3-amine” is C4H7N3 . The InChI Key is MOGQNVSKBCVIPW-UHFFFAOYSA-N and the Canonical SMILES is CN1C=CC(N)=N1 .
Physical And Chemical Properties Analysis
“1-methyl-1H-pyrazol-3-amine” appears as a clear colorless to yellow or pale orange to red liquid . It is slightly soluble in water .
Aplicaciones Científicas De Investigación
Organic Synthesis
1-methyl-1H-pyrazol-3-amine: is a versatile building block in organic chemistry. It is used to synthesize various heterocyclic compounds due to its reactive amine group. This compound can participate in cycloaddition reactions, serve as a precursor for the synthesis of complex molecules, and is involved in the creation of novel organic frameworks .
Pharmaceuticals
In medicinal chemistry, 1-methyl-1H-pyrazol-3-amine serves as a core structure for the development of pharmaceuticals. It’s a key intermediate in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, anticancer, and kinase inhibitor drugs. Its derivatives are explored for their biological activities and structure-activity relationships .
Agrochemicals
The compound is instrumental in the agrochemical industry. It is used to create pesticides and herbicides, contributing to the development of new formulations that enhance crop protection. Research into its derivatives aims to improve the efficacy and safety of agrochemical products .
Dyestuff
1-methyl-1H-pyrazol-3-amine: is utilized in the production of dyes and pigments. Its chemical structure allows for the attachment of various functional groups, enabling the synthesis of a wide range of colors and shades for industrial applications .
Biochemistry Research
In biochemistry, this compound is used as a biochemical reagent. It’s a part of studies related to enzyme function, receptor-ligand interactions, and metabolic pathways. Its role in biochemistry is crucial for understanding biological processes and designing bioactive molecules .
Industrial Applications
Beyond the laboratory, 1-methyl-1H-pyrazol-3-amine finds applications in various industrial processes. It’s used in the synthesis of materials with specific properties, such as polymers and liquid crystals, contributing to advancements in materials science .
Safety and Hazards
When handling “1-methyl-1H-pyrazol-3-amine”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area .
Direcciones Futuras
Given its importance as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , “1-methyl-1H-pyrazol-3-amine” is likely to continue to be a subject of research in these fields. Further studies may focus on developing new synthesis methods, exploring its chemical reactions, elucidating its mechanism of action, and investigating its physical and chemical properties.
Mecanismo De Acción
Target of Action
1-Methyl-1H-pyrazol-3-amine is a pyrazole compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of 1-Methyl-1H-pyrazol-3-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1 . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their inhibition .
Pharmacokinetics
It is slightly soluble in water , which may affect its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, it is air sensitive and should be stored under inert gas at 2–8 °C . Its solubility in water may also affect its distribution in the body . More research is needed to fully understand how environmental factors influence the action of this compound.
Propiedades
IUPAC Name |
1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQNVSKBCVIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172522 | |
| Record name | 1-Methyl-3-aminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazol-3-amine | |
CAS RN |
1904-31-0 | |
| Record name | 1-Methyl-3-aminopyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-aminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the ligand defect in the Ni-MOF catalyst influence the electrooxidation of 1-methyl-1H-pyrazol-3-amine?
A1: The ligand defect in the Ni-MOF catalyst plays a crucial role in promoting the dynamic reconstruction of the catalyst during the electrooxidation of 1-methyl-1H-pyrazol-3-amine. [] This reconstruction involves the formation of Ni(OH)2 and NiOOH species, which are more active for the electrooxidation reaction compared to the pristine Ni-MOF. The ligand defect facilitates this reconstruction by:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)










